(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolo[3,2-B][1,2,4]triazole ring, and a pyridine ring, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolo[3,2-B][1,2,4]triazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques. This ensures consistent quality and yield while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis .
Biology
In biology, researchers investigate its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Preliminary studies might focus on its activity against specific diseases or conditions, such as cancer or inflammatory disorders .
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial applications .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound shares some structural similarities but differs in its functional groups and overall activity.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Another compound with a complex structure, used in different chemical applications.
Uniqueness
What sets (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one apart is its combination of multiple ring systems and functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
624724-07-8 |
---|---|
Molecular Formula |
C29H24N6O2S |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H24N6O2S/c1-19(2)18-37-24-10-8-20(9-11-24)26-22(17-34(32-26)23-6-4-3-5-7-23)16-25-28(36)35-29(38-25)31-27(33-35)21-12-14-30-15-13-21/h3-17,19H,18H2,1-2H3/b25-16- |
InChI Key |
LSHXDDFDQOSQNA-XYGWBWBKSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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